2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
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Overview
Description
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves multiple steps:
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Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting 2-amino-5,6-dimethoxybenzoic acid with acetic anhydride to form the corresponding acetamide, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3).
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Introduction of the Methyl Group: : The methyl group is introduced at the 2-position of the quinazolinone core through a methylation reaction, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
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Attachment of the Pyrrolidine Moiety: : The final step involves the attachment of the N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide side chain. This can be achieved by reacting the intermediate quinazolinone with N-[(1-ethylpyrrolidin-2-yl)methyl]amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s quinazolinone core is of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. The quinazolinone scaffold is a common motif in drug design, and modifications to this compound can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the pyrrolidine moiety, which may affect its biological activity.
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide: Similar structure but with a different side chain, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide side chain in 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide provides unique steric and electronic properties, which can enhance its interaction with biological targets and improve its pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C20H28N4O4 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H28N4O4/c1-5-23-8-6-7-14(23)11-21-19(25)12-24-13(2)22-16-10-18(28-4)17(27-3)9-15(16)20(24)26/h9-10,14H,5-8,11-12H2,1-4H3,(H,21,25) |
InChI Key |
HZKBATQXMDWHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CN2C(=NC3=CC(=C(C=C3C2=O)OC)OC)C |
Origin of Product |
United States |
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